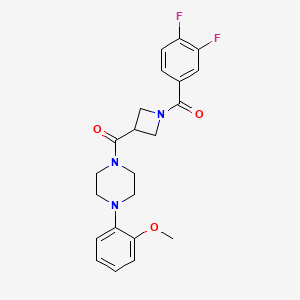
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23F2N3O3 and its molecular weight is 415.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C18H19F2N3O2, with a molecular weight of approximately 349.36 g/mol. The synthesis typically involves multiple steps, including the formation of the azetidine ring and the introduction of functional groups such as the difluorobenzoyl moiety.
Synthetic Route Overview:
- Formation of Azetidine Ring: Utilizes a cycloaddition reaction.
- Acylation: Introduction of the 3,4-difluorobenzoyl group via acylation.
- Coupling Reaction: Final coupling with a piperazine derivative.
Antimicrobial Properties
Research has indicated that azetidine derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) suggests that modifications in the azetidine ring can enhance antimicrobial potency.
Table 1: Antimicrobial Activity of Related Azetidine Derivatives
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Bacillus anthracis | 8 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is hypothesized to inhibit pathways involved in tumor growth and metastasis. For instance, its mechanism may involve modulation of enzyme activity related to cancer cell proliferation.
Case Study:
A study on similar azetidine-based compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with specific receptors to influence signaling pathways.
- Gene Expression Alteration: The compound may affect the expression of genes related to cell growth and survival.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
- Infectious Diseases: Potential use as an antimicrobial agent.
- Cancer Therapy: Investigated for its ability to target cancer cells selectively.
- Neurological Disorders: The piperazine moiety suggests potential applications in CNS-related conditions.
Propriétés
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3/c1-30-20-5-3-2-4-19(20)25-8-10-26(11-9-25)22(29)16-13-27(14-16)21(28)15-6-7-17(23)18(24)12-15/h2-7,12,16H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJAFPXPPFJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













